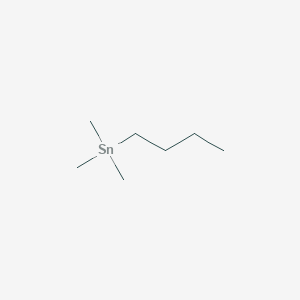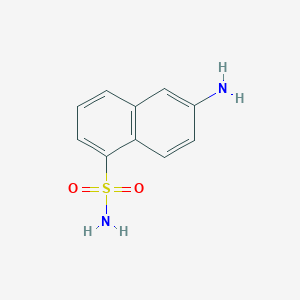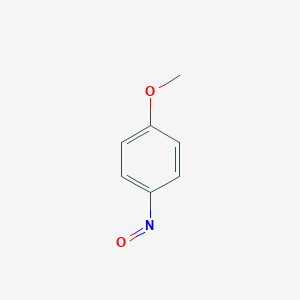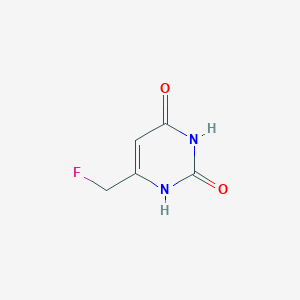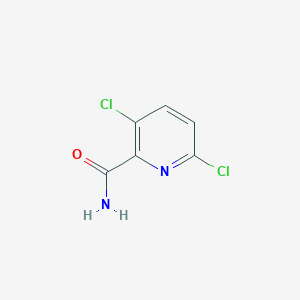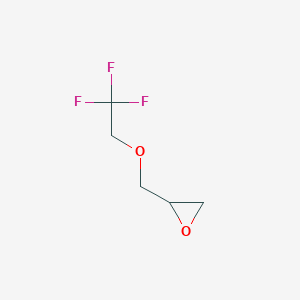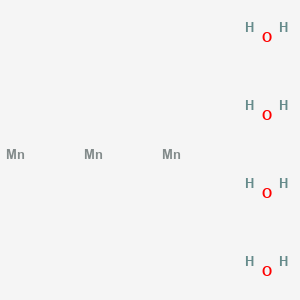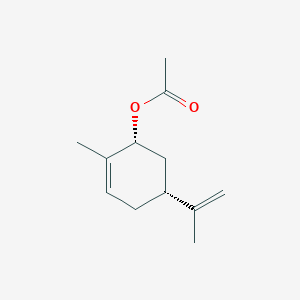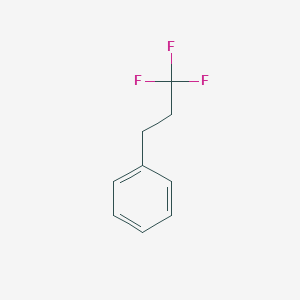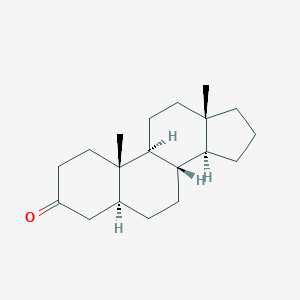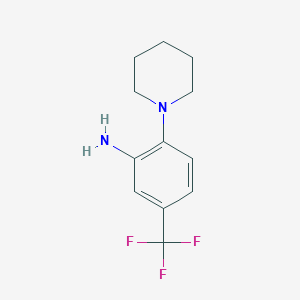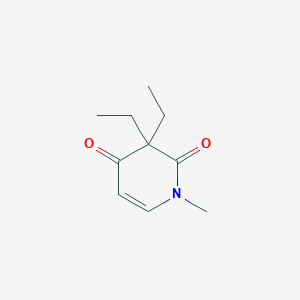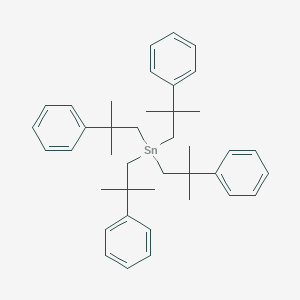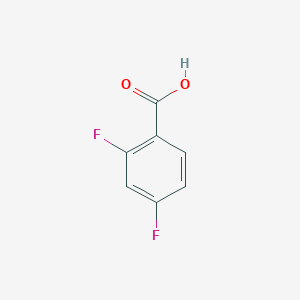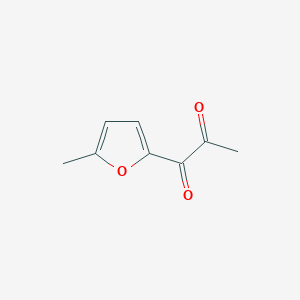
1-(5-Methyl-2-furanyl)-1,2-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-furanyl)-1,2-propanedione, also known as Methyl Furfuryl Ketone (MFFK), is an organic compound with the molecular formula C7H8O2. It is a yellowish liquid with a sweet, fruity odor and is commonly used in the food and fragrance industries. MFFK has also gained attention in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Novel Synthesis Applications
- The compound has been used in novel synthesis processes. For instance, Nishimura et al. (1975) reported the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles using a reaction involving 1-phenyl-1,2-propanedione, which is structurally similar to 1-(5-Methyl-2-furanyl)-1,2-propanedione (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Photochemical Reactions
- Ogata and Takagi (1974) explored the photochemical reactions of 1-aryl-1,2-propanediones, which again are closely related to 1-(5-Methyl-2-furanyl)-1,2-propanedione. Their research indicated the formation of specific reduction products upon irradiation, highlighting the photoreactivity of such compounds (Ogata & Takagi, 1974).
Spectroscopic and Structural Characterization
- The structural and spectral characteristics of compounds similar to 1-(5-Methyl-2-furanyl)-1,2-propanedione have been studied. Castiñeiras et al. (1999) investigated 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones}, providing insights into their spectroscopic properties and crystal structures (Castiñeiras, Bermejo, Ackerman, Beraldo, Valdés-Martínez, Hernández-Ortega, & West, 1999).
Applications in Dental Resin Composites
- Sun and Chae (2000) explored the use of 1-phenyl-1,2-propanedione, structurally related to 1-(5-Methyl-2-furanyl)-1,2-propanedione, as a new visible light photosensitizer in dental resin composites. This study demonstrated the potential of such compounds in improving the physical properties of dental resins (Sun & Chae, 2000).
Fluorogenic Labeling in Carbohydrate Analysis
- Cai et al. (2014) utilized 1,3-di(2-pyridyl)-1,3-propanedione, which shares a similar structure, as a fluorogenic labeling reagent for sugars. This application is significant in the sensitive detection and analysis of monosaccharides (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).
Catalysis and Hydrogenation
- Research by Nieminen et al. (2007) on 1-phenyl-1,2-propanedione's adsorption on Pt catalysts revealed insights into the regioselectivity in hydrogenation, which can be extrapolated to similar compounds like 1-(5-Methyl-2-furanyl)-1,2-propanedione (Nieminen, Taskinen, Hotokka, & Murzin, 2007).
properties
CAS RN |
1197-20-2 |
|---|---|
Product Name |
1-(5-Methyl-2-furanyl)-1,2-propanedione |
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3 |
InChI Key |
CSILYJHAPLAXTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(=O)C |
Other CAS RN |
1197-20-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



